1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
1-Methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a (3-pyridinylmethyl)amino substituent at position 5.
Properties
IUPAC Name |
1-methyl-5-(pyridin-3-ylmethylamino)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5/c1-20-11(18-7-8-3-2-4-17-6-8)9(5-16)10(19-20)12(13,14)15/h2-4,6,18H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPUCBXVAYUOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10F3N5
- CAS Number : 318517-86-1
- Molecular Weight : 299.24 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer effects. The following sections detail these activities based on recent research findings.
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds, including the target compound, have shown promising antibacterial activity against various strains. For instance:
- Study Findings : A series of synthesized pyrazole derivatives were tested against E. coli and S. aureus, with some compounds demonstrating significant inhibition comparable to standard antibiotics .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi:
- Research Results : A study reported that some derivatives exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides .
| Compound | Target Fungi | Inhibition (%) at 100 µg/mL |
|---|---|---|
| This compound | Gibberella zeae | 55 |
| This compound | Fusarium oxysporum | 45 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro models:
- Case Study : A specific derivative was found to exhibit anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives inhibit enzymes like monoamine oxidase (MAO), which is linked to neuroprotective effects.
- Interaction with Cellular Pathways : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Comparison with Similar Compounds
Role of Trifluoromethyl Group
The trifluoromethyl group at position 3 is a common feature in agrochemicals (e.g., fipronil derivatives) and pharmaceuticals, contributing to enhanced binding affinity and resistance to oxidative metabolism. For example, fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) exhibits potent insecticidal activity due to its trifluoromethyl and sulfinyl groups . The target compound’s CF₃ group likely confers similar stability advantages.
Substituent Effects on Bioactivity
- Amino vs. Acylated Groups: Compounds like MPY (5-NH₂) and 3b (5-NH₂ with chloroacetyl) demonstrate that amino groups at position 5 are versatile for further functionalization. The target compound’s (3-pyridinylmethyl)amino group may enhance interactions with nicotinic acetylcholine receptors .
Spectroscopic and Analytical Data
While direct data for the target compound are lacking, analogs provide insights:
- MPY () : ¹H NMR (DMSO) δ 4.0 (–NH₂), 6.5 (pyrazole-H), 7.3 (aromatic-H); ES-MS m/z 320.99 (M+H⁺).
- Compound 6d () : ¹H NMR δ 1.54 (CH₃), 3.96 (NCH₃), 7.42–7.84 (Ar-H); m/z 355.1 (M+H⁺). These patterns suggest the target compound would exhibit distinct NMR signals for the pyridinylmethyl and CF₃ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
